molecular formula C11H18ClNOS B14690201 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride CAS No. 31634-13-6

2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride

Cat. No.: B14690201
CAS No.: 31634-13-6
M. Wt: 247.79 g/mol
InChI Key: PKXWZJDZBUHEOE-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a ketone group (C=O) attached to a propanone backbone, with a tert-butylamino group and a thienyl group as substituents. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the following steps:

    Formation of the Propanone Backbone: The initial step involves the formation of the propanone backbone through a reaction between a suitable ketone precursor and a thienyl derivative.

    Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with the intermediate compound formed in the previous step.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the tert-butylamino or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylamino)-1-(2-thienyl)-1-propanone hydrochloride
  • 2-(tert-Butylamino)-1-(4-thienyl)-1-propanone hydrochloride
  • 2-(tert-Butylamino)-1-(3-furyl)-1-propanone hydrochloride

Uniqueness

2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

31634-13-6

Molecular Formula

C11H18ClNOS

Molecular Weight

247.79 g/mol

IUPAC Name

2-(tert-butylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C11H17NOS.ClH/c1-8(12-11(2,3)4)10(13)9-5-6-14-7-9;/h5-8,12H,1-4H3;1H

InChI Key

PKXWZJDZBUHEOE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CSC=C1)NC(C)(C)C.Cl

Origin of Product

United States

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